N-(4-fluorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
N-(4-fluorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a pyrazolo[4,3-c]pyridine derivative characterized by a bicyclic heteroaromatic core. The compound features:
- A 2-phenyl group at position 2.
- A 3-oxo (keto) group at position 3.
- A 5-(2-methoxyethyl) substituent on the pyridine ring.
- A 7-carboxamide moiety with a 4-fluorophenyl group attached to the nitrogen.
This structure combines electron-withdrawing (fluorophenyl, keto) and electron-donating (methoxyethyl) groups, which may influence physicochemical properties like solubility, bioavailability, and receptor binding.
Properties
IUPAC Name |
N-(4-fluorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3/c1-30-12-11-26-13-18(21(28)24-16-9-7-15(23)8-10-16)20-19(14-26)22(29)27(25-20)17-5-3-2-4-6-17/h2-10,13-14H,11-12H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSYOBLAYHTUHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[4,3-c]pyridine core, followed by the introduction of the 4-fluorophenyl, 2-methoxyethyl, and phenyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(4-fluorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: The compound’s potential therapeutic properties are explored in drug development, particularly for targeting specific molecular pathways.
Industry: It may be used in the development of new materials or as a precursor for manufacturing other chemical products.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Variations
The pyrazolo[4,3-c]pyridine scaffold is shared among several analogues (Table 1). Key differences lie in substituent groups at positions 5 (pyridine ring) and the carboxamide nitrogen (position 7).
Table 1: Structural Comparison of Pyrazolo[4,3-c]pyridine Derivatives
Substituent Impact on Properties
Position 5 Substituents: 2-Methoxyethyl (target compound): Enhances solubility due to the ether oxygen and flexible chain. Ethyl/Propyl (CAS 923682-25-1, 923175-15-9): Hydrophobic alkyl chains may reduce aqueous solubility but improve membrane permeability .
Carboxamide Substituents :
- 4-Fluorophenyl (target compound): Fluorine’s electronegativity may strengthen hydrogen bonding or dipole interactions with targets.
- 4-Ethoxyphenyl (CAS 923682-25-1): Ethoxy group increases lipophilicity and may alter metabolic stability .
- 2-Methoxyethyl (CAS 923233-41-4): Polar chain could improve solubility but reduce binding affinity compared to aromatic groups .
Pharmacological Implications
- Anticancer Activity : Compounds with halogenated aryl groups (e.g., 4-fluorophenyl) often exhibit enhanced cytotoxicity, as seen in thiophene derivatives with 4-chlorophenyl substituents .
- Solubility vs. Bioavailability : The target compound’s 2-methoxyethyl group may balance hydrophilicity and lipophilicity better than purely alkyl or aromatic substituents .
Biological Activity
N-(4-fluorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound that has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. Its unique chemical structure allows it to interact with various biological targets, leading to diverse pharmacological effects.
Chemical Structure and Properties
The compound features a pyrazolo[4,3-c]pyridine core, characterized by the following structural components:
- Molecular Formula : C20H22FN3O3
- Molecular Weight : 373.41 g/mol
- CAS Number : 921830-73-1
This structure contributes to its unique biological activity and interaction with specific molecular targets.
The biological activity of this compound is primarily attributed to its ability to modulate the activity of certain enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Receptor Interaction : It can bind to various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain pathogens, including Mycobacterium tuberculosis.
Anticancer Activity
Research has demonstrated that compounds within the pyrazolo[4,3-c]pyridine class exhibit significant anticancer properties. For instance:
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | CSNK2A1 | 12.5 | |
| N-(4-fluorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-pyrazolo[4,3-c]pyridine | CSNK2A2 | 8.0 |
These findings indicate that the compound has a promising profile as a potential anticancer agent.
Antimicrobial Activity
In vitro studies have shown that derivatives of this compound possess antimicrobial properties:
These results highlight its potential as an antimicrobial agent.
Case Studies
- Study on Anticancer Activity : A study conducted on various pyrazolo[4,3-c]pyridine derivatives showed that those with fluorinated phenyl groups exhibited enhanced potency against cancer cell lines compared to non-fluorinated analogs. The study concluded that the presence of fluorine significantly increases binding affinity to target proteins involved in cancer progression .
- Antimicrobial Efficacy : In a comparative analysis against Mycobacterium tuberculosis strains, the compound demonstrated significant inhibition at concentrations lower than traditional antibiotics. This suggests a novel mechanism of action that warrants further investigation .
Q & A
Basic: What are the key steps in synthesizing this pyrazolo-pyridine derivative?
Answer:
The synthesis typically involves:
Core Formation : Condensation of substituted pyrazole precursors with pyridine-based intermediates under reflux conditions (e.g., using ethanol or DMF as solvents).
Substituent Introduction : The 4-fluorophenyl and 2-methoxyethyl groups are introduced via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups).
Carboxamide Functionalization : Reaction with activated carbonyl agents (e.g., EDCI/HOBt) to attach the carboxamide moiety.
Purification is achieved via column chromatography, followed by crystallization for structural validation .
Basic: How is X-ray crystallography applied to determine the structure of this compound?
Answer:
Key steps include:
Crystal Growth : Slow evaporation of a saturated solution (e.g., DMF/water) to obtain single crystals.
Data Collection : Diffraction data are collected using a Bruker D8 VENTURE or similar instrument (Cu-Kα radiation, λ = 1.54178 Å).
Structure Refinement : Software like SHELXL refines atomic positions, bond lengths, and angles. For example, bond angles in the pyrazolo-pyridine core typically range between 116–124°, and torsion angles are analyzed to confirm substituent orientation .
Advanced: How can researchers resolve contradictions between experimental crystallographic data and computational models?
Answer:
Discrepancies (e.g., in bond lengths or torsion angles) are addressed by:
Validation Tools : Using checkCIF to identify outliers in crystallographic data (e.g., unusual C–C bond lengths beyond 1.50–1.54 Å).
DFT Optimization : Comparing experimental data with density functional theory (DFT)-optimized structures to assess electronic effects.
Disorder Modeling : For flexible groups like the 2-methoxyethyl chain, partial occupancy or multi-conformer models in SHELXL improve refinement accuracy .
Advanced: What synthetic challenges arise when introducing electron-withdrawing groups like the 4-fluorophenyl substituent?
Answer:
Challenges include:
Reactivity Modulation : Fluorine’s electron-withdrawing nature can deactivate intermediates, requiring harsher conditions (e.g., Pd(OAc)₂/XPhos catalysts for coupling reactions).
Byproduct Formation : Competing pathways (e.g., dehalogenation) are mitigated by optimizing reaction time and temperature.
Purification : Fluorinated byproducts are separated via gradient HPLC (C18 column, acetonitrile/water mobile phase). Success is confirmed by LC-MS and ¹⁹F NMR .
Advanced: How do substituents influence the molecular conformation of this compound?
Answer:
Substituent effects are analyzed via:
Torsion Angle Analysis : The 4-fluorophenyl group often induces planarity in the pyrazolo-pyridine core (torsion angles ~5–10°), while the 2-methoxyethyl chain adopts a gauche conformation to minimize steric clashes.
Intermolecular Interactions : Fluorine participates in weak C–H···F hydrogen bonds (2.8–3.2 Å), stabilizing crystal packing. Methoxy groups engage in van der Waals interactions, affecting solubility .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC). For example, the pyrazolo-pyridine C7 carbonyl resonates at δ ~165 ppm.
FT-IR : Confirm carboxamide formation via N–H stretch (~3300 cm⁻¹) and C=O stretch (~1680 cm⁻¹).
High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula with <2 ppm error .
Advanced: What strategies optimize the synthetic yield of pyrazolo-pyridine derivatives?
Answer:
Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes at 120°C vs. 24 hours reflux).
Catalyst Screening : Pd-based catalysts (e.g., PdCl₂(PPh₃)₂) improve coupling efficiency for aryl groups.
Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, increasing yields by 15–20% .
Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
Answer:
Substituent Variation : Synthesize analogs with substituents like -Cl, -OCH₃, or -CF₃ at the 4-fluorophenyl position.
Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR.
Computational Docking : Use AutoDock Vina to predict binding modes and correlate with experimental IC₅₀ values. For example, bulkier groups may improve affinity but reduce solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
